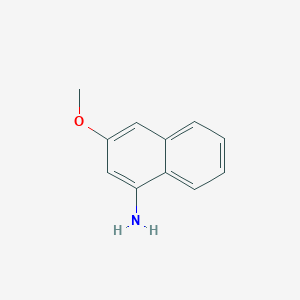

1-Amino-3-methoxynaphthalene

Description

Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry and Medicinal Science

Naphthalene derivatives are a class of organic compounds built upon the fused bicyclic aromatic system of naphthalene (C₁₀H₈). This stable and versatile scaffold can be functionalized in numerous ways, leading to a vast array of compounds with diverse properties and applications. nbinno.com In organic chemistry, naphthalene derivatives are widely used as starting materials or intermediates in complex syntheses. nbinno.com Their aromatic nature allows them to readily undergo electrophilic aromatic substitution reactions, enabling the precise introduction of various functional groups. nbinno.com

In medicinal science, the naphthalene nucleus is a privileged scaffold, meaning it is frequently found in the structure of bioactive compounds and marketed drugs. nih.gov Naphthalene-based compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. nih.govijpsjournal.com Several FDA-approved drugs, such as Naproxen (B1676952) (an anti-inflammatory agent), Propranolol (a beta-blocker), and Bedaquiline (an anti-tubercular agent), incorporate the naphthalene moiety, highlighting its importance in drug discovery and development. nih.gov The lipophilic nature and rigid structure of the naphthalene core allow for effective interaction with biological targets like enzymes and receptors.

Overview of Aminonaphthalenes and Methoxynaphthalenes in Advanced Research

The introduction of amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups onto the naphthalene ring gives rise to aminonaphthalenes (naphthylamines) and methoxynaphthalenes, respectively. Both subclasses have been subjects of extensive research due to their distinct chemical reactivity and utility.

Aminonaphthalenes are critical intermediates, most notably in the synthesis of azo dyes. wikipedia.org Sulfonated derivatives of 1-naphthylamine (B1663977), for example, are precursors to commercially important dyes like Congo red. wikipedia.org In medicinal chemistry, research has explored aminonaphthalene derivatives for their potential therapeutic effects. Studies have synthesized novel aminonaphthalene compounds and screened them for anti-inflammatory and analgesic activities. nih.gov The amino group provides a reactive site for further chemical modification, allowing for the construction of more complex molecules with potential biological applications.

Methoxynaphthalenes are also valuable in several areas. 2-Methoxynaphthalene (B124790), commonly known as nerolin or yara yara, has been used in the perfume industry for its persistent floral scent and as a stabilizer in smokeless gunpowder. wikipedia.org In synthetic organic chemistry, methoxynaphthalenes serve as precursors for more complex molecules. For instance, they can undergo photo-addition reactions with unsaturated compounds to create unique bicyclic systems. cdnsciencepub.com Furthermore, derivatives of methoxynaphthalene have been synthesized and investigated for potential anti-inflammatory properties. wikipedia.org The methoxy group can influence the electronic properties of the naphthalene ring and direct the position of subsequent chemical reactions. orgsyn.org

Scope and Research Objectives for 1-Amino-3-methoxynaphthalene Investigations

Investigations into this compound (also known as 3-methoxy-1-naphthylamine) are primarily focused on its application as a highly specialized chemical intermediate and building block in organic synthesis. The compound itself is not typically the final product of interest but rather a key component used to construct more complex, functional molecules. The primary research objectives for its use are centered on the following areas:

Synthesis of Chromogenic Substrates: One of the key applications of this compound is in the preparation of chromogenic substrates. researchgate.net These substrates are designed to react with specific enzymes, producing a colored product. Research has demonstrated the synthesis of 3-methoxy-1-naphthylamine for use in creating substrates for the histochemical demonstration of enzymes such as amidases and peptidases. researchgate.netresearchgate.net The resulting molecule, when cleaved by the target enzyme, releases a naphthylamine derivative that can be coupled with a diazonium salt to form a visible dye at the site of enzyme activity.

Development of Advanced Fluorescent Dyes: The unique structure of this compound makes it a valuable precursor for the synthesis of complex fluorescent dyes. It has been used as an intermediate in the creation of sulfonated diarylrhodamine dyes. google.com These types of dyes are crucial tools in biotechnology and analytical chemistry, used for applications such as DNA sequencing, flow cytometry, and fluorescence microscopy.

Construction of Novel Heterocyclic Scaffolds: The compound serves as a starting material for building more elaborate heterocyclic systems. Research has shown that this compound can be used to synthesize benzoindoline and benzoquinoline derivatives. google.com These heterocyclic motifs are of significant interest in medicinal chemistry as they form the core structure of many biologically active compounds.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 50885-12-6 |

| Molecular Formula | C₁₁H₁₁NO |

| Appearance | Powder or liquid |

| Purity | ≥97% |

| Application | Medicinal Chemistry, Pharmaceutical Intermediate |

Data sourced from publicly available chemical supplier information. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

3-methoxynaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDXXQHBIDECOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579007 | |

| Record name | 3-Methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50885-12-6 | |

| Record name | 3-Methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 1 Amino 3 Methoxynaphthalene

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups and the analysis of molecular vibrations. These methods provide a molecular fingerprint by detecting the vibrational modes of a molecule, which are sensitive to its structure, bonding, and conformation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum provides characteristic absorption bands corresponding to specific functional groups present in the molecule. For 1-Amino-3-methoxynaphthalene, the FT-IR spectrum is expected to exhibit distinct peaks identifying its key structural features: the amino (-NH2) group, the methoxy (B1213986) (-OCH3) group, and the naphthalene (B1677914) aromatic ring system.

Key expected vibrational modes for this compound would include N-H stretching vibrations from the primary amine, typically appearing in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group would appear just below this value. The C-O stretching of the methoxy ether and C-N stretching of the aromatic amine are expected in the fingerprint region (approximately 1000-1300 cm⁻¹). Aromatic C=C stretching vibrations from the naphthalene ring would produce characteristic bands in the 1400-1600 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

In the FT-Raman spectrum of this compound, the symmetric vibrations of the naphthalene ring system are expected to produce strong signals. Aromatic C-H stretching and C=C stretching vibrations would also be prominent. The vibrations associated with the methoxy and amino substituents would also be observable, although potentially with different intensities compared to the FT-IR spectrum. For instance, the symmetric stretching of the C-O-C bond in the methoxy group and vibrations of the C-N bond can be identified.

Detailed experimental FT-Raman spectra for this compound are not widely published. However, analysis of related naphthalene derivatives suggests that FT-Raman would be instrumental in characterizing the vibrations of the fused aromatic ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through various NMR experiments, it is possible to map out the carbon-hydrogen framework and establish connectivity between different parts of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while signal splitting (multiplicity) reveals the number of neighboring protons.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, the protons of the amino group, and the protons of the methoxy group. The aromatic protons would typically appear in the downfield region (around 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns determined by the positions of the amino and methoxy substituents. The amino group protons would likely appear as a broad singlet, and the methoxy group protons would be a sharp singlet in the upfield region (around 3.8-4.0 ppm).

Specific, publicly available, and assigned ¹H NMR data for this compound could not be located. The table below represents a hypothetical set of assignments based on general principles and data for similar structures.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 8.0 | Multiplets, Doublets |

| NH₂ | 4.0 - 5.0 | Broad Singlet |

| OCH₃ | ~3.9 | Singlet |

This table is for illustrative purposes only, as experimental data is not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift indicating its bonding environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

In the ¹³C NMR spectrum of this compound, one would expect to see eleven distinct signals corresponding to the ten carbon atoms of the naphthalene ring and the one carbon of the methoxy group. The carbon atoms attached to the amino and methoxy groups (C1 and C3) would be significantly influenced by these substituents. Aromatic carbons typically resonate in the 100-150 ppm range. The methoxy carbon would appear further upfield, generally between 55-60 ppm.

As with other spectroscopic data for this specific compound, detailed and verified ¹³C NMR assignments are not present in the accessible literature.

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-OCH₃ | 150 - 160 |

| Other Aromatic C | 100 - 135 |

| OCH₃ | 55 - 60 |

This table is for illustrative purposes only, as experimental data is not available.

Advanced NMR Techniques (e.g., HMBC) for Connectivity Determination

Advanced, two-dimensional (2D) NMR techniques are crucial for unambiguously assembling a molecular structure. Heteronuclear Multiple Bond Correlation (HMBC) is a key experiment that reveals long-range (typically 2- and 3-bond) correlations between protons and carbons. libretexts.org This information is vital for connecting different molecular fragments, especially through quaternary (non-protonated) carbon atoms.

In an HMBC experiment on this compound, correlations would be expected between the methoxy protons and the C3 carbon, confirming the position of the methoxy group. Correlations between the aromatic protons and various aromatic carbons would help to assign the specific resonances of the naphthalene ring system. For example, a proton at position 2 would show correlations to the carbons at positions 1, 3, and 4, as well as the bridgehead carbon. These connectivity patterns are essential for confirming the substitution pattern on the naphthalene core.

While the utility of HMBC for this molecule is clear, no specific experimental HMBC data for this compound has been published. A detailed structural confirmation would rely on conducting such 2D NMR experiments.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. For a molecule like this compound, various mass spectrometry techniques can be employed to achieve ionization, mass analysis, and fragmentation for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds. escholarship.org In a typical GC-MS analysis of this compound, the compound would first be separated from a mixture on a GC column based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI).

In EI, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺•), which is a radical cation. The molecular ion of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (173 g/mol ). Due to the high energy of EI, this molecular ion is prone to fragmentation, creating a unique pattern of fragment ions that serves as a "fingerprint" for the molecule. The fragmentation pathways are predictable based on the structure of the compound, involving the cleavage of the weakest bonds and the formation of stable ions.

Predicted Fragmentation Pattern for this compound (EI):

Molecular Ion (M⁺•): The primary ion at m/z 173, corresponding to the intact molecule [C₁₁H₁₁NO]⁺•.

Loss of a Methyl Radical ([M-CH₃]⁺): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 158.

Loss of Carbon Monoxide ([M-CH₃-CO]⁺): Following the loss of the methyl group, the resulting ion can lose carbon monoxide (CO), yielding a fragment at m/z 130.

Loss of HCN ([M-H-HCN]⁺): A characteristic fragmentation for primary aromatic amines is the loss of a hydrogen atom followed by the elimination of hydrogen cyanide (HCN), leading to a fragment at m/z 145.

Table 1: Predicted GC-MS (EI) Fragmentation Data for this compound

| m/z (Daltons) | Predicted Ion/Fragment | Proposed Neutral Loss |

|---|---|---|

| 173 | [C₁₁H₁₁NO]⁺• (Molecular Ion) | - |

| 158 | [C₁₀H₈NO]⁺ | •CH₃ |

| 145 | [C₁₀H₉O]⁺ | H•, HCN |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermolabile molecules. nih.gov Unlike the hard ionization of EI, ESI typically produces protonated molecules, [M+H]⁺, with minimal fragmentation in the ion source. For this compound, the basic amino group is readily protonated in the ESI source, yielding a strong signal for the [M+H]⁺ ion at m/z 174.

To obtain structural information, tandem mass spectrometry (MS/MS) is employed. researchgate.net In this process, the [M+H]⁺ precursor ion (m/z 174) is isolated and then subjected to collision-induced dissociation (CID), where it collides with an inert gas. This controlled fragmentation provides specific structural details. nih.gov The fragmentation of the protonated molecule will differ from that of the radical cation produced in EI.

Predicted Fragmentation Pattern for this compound (ESI-MS/MS):

Precursor Ion ([M+H]⁺): The selected ion for fragmentation at m/z 174.

Loss of Ammonia (B1221849) ([M+H-NH₃]⁺): A characteristic fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH₃), which would produce a product ion at m/z 157. This is often a dominant fragmentation route. nih.gov

Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

|---|

High-Resolution Atmospheric Pressure Chemical Ionization Mass Spectrometry (HRAPCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique, often used for compounds that are less polar than those typically analyzed by ESI. researchgate.net APCI would be suitable for this compound, likely generating a protonated molecule [M+H]⁺ at m/z 174.

The key advantage of coupling this with a high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap) is the ability to determine the exact mass of the ions with very high precision (typically to four or five decimal places). copernicus.org This high mass accuracy allows for the unambiguous determination of the elemental formula of the compound. While nominal mass spectrometry might identify a signal at m/z 173, high-resolution mass spectrometry can distinguish C₁₁H₁₁NO from other potential formulas with the same nominal mass. This capability is crucial for confirming the identity of a compound without relying solely on fragmentation patterns or retention times. researchgate.net

Table 3: High-Resolution Mass Data for this compound

| Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |

|---|

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels. psu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. libretexts.org The absorption spectrum of this compound is dominated by its aromatic naphthalene core, which is a strong chromophore.

The naphthalene ring system gives rise to intense absorptions due to π → π* transitions. libretexts.org The presence of the amino (-NH₂) and methoxy (-OCH₃) groups, which are powerful auxochromes, significantly influences the spectrum. These electron-donating groups possess non-bonding electrons (n electrons) and interact with the π-system of the naphthalene ring, causing a bathochromic (red) shift, which is a shift to longer wavelengths, and often an increase in molar absorptivity. The amino group, in particular, can also introduce a lower energy n → π* transition.

Compared to unsubstituted naphthalene, the absorption maxima (λ_max) for this compound are expected to be shifted to significantly longer wavelengths due to the extended conjugation and the electronic effects of the substituents.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Chromophore/Functional Group |

|---|---|---|---|

| π → π* | Bonding π to anti-bonding π* | 250-400 nm | Naphthalene ring system |

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light and entered an excited electronic state. Many polycyclic aromatic hydrocarbons, including naphthalene derivatives, are highly fluorescent. mdpi.com The luminescent properties of this compound are intrinsically linked to its electronic structure.

After excitation via light absorption (typically at a wavelength corresponding to a major absorption band), the molecule relaxes to the lowest vibrational level of the first excited singlet state before emitting a photon to return to the ground state. This emitted light is the fluorescence. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift.

The amino and methoxy substituents are known to enhance the fluorescence quantum yield of aromatic systems. The position of the emission maximum is often sensitive to the polarity of the solvent, a phenomenon known as solvatofluorochromism. rsc.org In more polar solvents, the emission peak of compounds with electron-donating groups often shifts to longer wavelengths (a red shift) due to the stabilization of the more polar excited state.

Table 5: Predicted Luminescent Properties of this compound

| Property | Description | Expected Characteristics |

|---|---|---|

| Excitation Wavelength (λ_ex) | Wavelength of maximum absorption leading to fluorescence. | Corresponds to the main UV-Vis absorption bands (e.g., ~300-350 nm). |

| Emission Wavelength (λ_em) | Wavelength of maximum fluorescence intensity. | Expected in the violet-blue to blue-green region (~400-480 nm), red-shifted relative to naphthalene. rsc.org |

| Quantum Yield (Φ_F) | Efficiency of the fluorescence process (photons emitted / photons absorbed). | Expected to be moderate to high due to the rigid aromatic structure and electron-donating groups. |

Analysis of this compound Reveals Uncharted Structural Territory

Despite extensive searches of crystallographic and chemical databases, a detailed single-crystal X-ray diffraction study and subsequent Hirshfeld surface analysis for the compound this compound have not been found in the public domain. The absence of this foundational experimental data prevents a complete analysis of its solid-state structure and intermolecular interactions as requested.

While the requested in-depth analysis of "this compound" cannot be provided due to the lack of specific experimental data, a general discussion of the analytical techniques intended for this study can be offered for context.

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edurigaku.com This method involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electrons of the atoms in the crystal, they are diffracted into a unique pattern of spots. carleton.edu By analyzing the positions and intensities of these diffracted spots, scientists can construct a three-dimensional map of the electron density within the crystal, and from this, deduce the exact positions of the atoms, as well as the bond lengths and angles between them. carleton.edurigaku.com For a naphthalene derivative, this would reveal the planarity of the fused ring system and the precise geometry of the amino and methoxy substituents.

Although no specific data for this compound is available, studies on similar naphthalene derivatives have utilized these techniques to elucidate their structural properties. For instance, the crystal structure of other amino- and methoxy-substituted naphthalenes have been resolved, providing insights into how these functional groups influence molecular packing and hydrogen bonding networks.

The pursuit of the crystal structure of this compound remains an open area for crystallographic research. Such a study would provide valuable data for chemists and materials scientists, offering a deeper understanding of the structure-property relationships in this class of aromatic compounds.

Computational Chemistry and Theoretical Studies on 1 Amino 3 Methoxynaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of molecules like 1-Amino-3-methoxynaphthalene. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the molecular structure and properties of organic molecules. utq.edu.iq DFT calculations are employed to determine the optimized molecular geometry of this compound, which corresponds to the lowest energy conformation of the molecule. researchgate.net

The electronic properties, such as the distribution of electron density, molecular orbitals, and electrostatic potential, are also determined through DFT. nih.gov Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in these calculations as they provide a good balance between accuracy and computational cost, especially for systems involving hydrogen bonding. nih.govnih.gov The theory allows for the calculation of total energies, electronic states, and dipole moments, providing a comprehensive understanding of the molecule's ground state. utq.edu.iq For naphthalene (B1677914) derivatives, DFT has been used to study the effect of substituents on the structural and electronic properties. researchgate.net The presence of the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups on the naphthalene ring is expected to significantly influence its electronic properties.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. The selection of an appropriate basis set is a crucial step in obtaining reliable theoretical results. For molecules containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets are commonly employed.

A frequently used basis set for organic molecules is 6-311++G(d,p). researchgate.net This notation indicates the use of the 6-311G basis set, augmented with diffuse functions (++) for accurately describing anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron density distributions around atoms. The geometry of the molecule is optimized using the selected basis set to find the minimum energy structure. nih.gov Studies on similar aromatic compounds have shown that basis sets like 6-311+G(d,p) can provide reliable geometric and electronic property predictions. scienceopen.com While larger basis sets like Def2-TZVP may yield lower energies, they also require more computational resources. nih.gov

Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the harmonic vibrational frequencies of a molecule in its optimized geometry. dergipark.org.tr These calculated frequencies are then compared with experimental data to assign the observed spectral bands to specific vibrational modes of the molecule. jetir.org

Potential Energy Distribution (PED) analysis is essential for a detailed assignment of the vibrational modes. nih.gov PED provides a quantitative measure of the contribution of each internal coordinate (like bond stretching, angle bending, or torsions) to a particular normal mode of vibration. nih.gov Software such as VEDA (Vibrational Energy Distribution Analysis) is commonly used to perform PED calculations from the output of quantum chemistry programs like Gaussian. jetir.orgnih.gov This analysis helps in understanding the nature of complex vibrations where multiple types of motion are coupled. nih.gov For a molecule like this compound, PED analysis would be crucial for assigning the vibrational modes associated with the naphthalene core, as well as the amino and methoxy functional groups.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. semanticscholar.orgrsc.orgresearchgate.net It is a popular method for calculating vertical excitation energies, which correspond to the absorption of light, and for simulating UV-Vis absorption spectra. scienceopen.comrsc.org

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net This allows for a direct comparison with experimental UV-Vis spectra. scienceopen.com The method can also be used to investigate the nature of electronic transitions, for example, by analyzing the molecular orbitals involved. rsc.org Furthermore, TD-DFT can provide insights into the geometry and properties of the molecule in its excited states, which is crucial for understanding its photophysical and photochemical behavior. arxiv.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). nih.govajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comwuxiapptec.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large energy gap implies higher stability and lower chemical reactivity. researchgate.net The presence of electron-donating groups like -NH2 and -OCH3 on the naphthalene ring is known to decrease the HOMO-LUMO gap, thereby increasing the reactivity of the molecule. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further quantify the molecule's reactivity. ajchem-a.com

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. ajchem-a.com |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. ajchem-a.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. ajchem-a.com |

| Electronegativity (χ) | -μ | Measures the power of an atom to attract electrons. ajchem-a.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. ajchem-a.com |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the electrophilic power of a molecule. ajchem-a.com |

This table is interactive. Click on the headers to sort.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions within a molecule. southampton.ac.uk It provides a chemical picture of bonding in terms of localized Lewis-type orbitals (bonds, lone pairs, and antibonds). southampton.ac.uk NBO analysis is particularly useful for understanding delocalization effects, such as hyperconjugation, which result from interactions between filled (donor) and empty (acceptor) orbitals. nih.gov

In this compound, NBO analysis can quantify the electron density transfer from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the naphthalene ring. ijnc.ir This delocalization contributes to the stability of the molecule. The strength of these interactions is evaluated by the second-order perturbation energy, E(2). nih.gov A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals. NBO analysis can also provide information about the hybridization of atomic orbitals and the charge distribution within the molecule. ijnc.ir

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (N) | π* (C-C) | High | n → π* (Resonance) |

| LP (O) | π* (C-C) | High | n → π* (Resonance) |

| σ (C-H) | σ* (C-C) | Low | σ → σ* (Hyperconjugation) |

Note: The values in this table are illustrative examples of the types of interactions expected in this compound. Actual E(2) values would be obtained from specific NBO calculations.

High-Level Composite Methods for Thermochemical Properties

To accurately predict the thermochemical properties of this compound, such as its enthalpy of formation, high-level composite methods are employed. These methods, like the Gaussian-n (G3, G4) theories, combine results from several different quantum chemical calculations to achieve high accuracy.

For a related compound, 1-methoxynaphthalene (B125815), high-level quantum chemical calculations at the G3(MP2)//B3LYP level were used to estimate its standard molar enthalpy of formation in the gaseous phase. researchgate.net A similar approach for this compound would involve geometry optimization using a method like B3LYP, followed by single-point energy calculations with more sophisticated methods and basis sets. These calculations would account for electron correlation and zero-point vibrational energy to provide a reliable prediction of its thermodynamic stability.

Table 1: Representative Data from High-Level Composite Method Calculations (Note: This table is illustrative of the type of data that would be generated from such a study on this compound, based on studies of similar compounds.)

| Property | Calculated Value | Units |

| Enthalpy of Formation (gas phase) | Data not available | kJ/mol |

| Gibbs Free Energy of Formation | Data not available | kJ/mol |

| Entropy | Data not available | J/(mol·K) |

| Heat Capacity | Data not available | J/(mol·K) |

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential tools for exploring the potential biological activity of this compound by simulating its interaction with protein targets.

The conformational flexibility of the methoxy and amino groups of this compound is a critical factor in its binding to a protein. Conformational analysis, often performed using molecular mechanics or quantum mechanics methods, can identify the low-energy conformations of the molecule. When docked into a protein's active site, the binding affinity can be estimated using scoring functions that calculate the free energy of binding. These calculations help in ranking potential drug candidates and understanding the structural basis of their activity.

Table 2: Illustrative Molecular Docking Results (Note: This table demonstrates the kind of data that would be produced from a molecular docking study of this compound against a hypothetical protein target.)

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Hypothetical Kinase | Data not available | Data not available | Hydrogen Bond, Pi-Pi Stacking |

| Hypothetical Receptor | Data not available | Data not available | Hydrophobic, van der Waals |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For this compound, a pharmacophore model could be developed based on its structure and known active analogues. This model would typically include features like hydrogen bond donors (from the amino group), hydrogen bond acceptors (from the methoxy group and nitrogen atom), and aromatic regions (the naphthalene core). Such models are invaluable for virtual screening of compound libraries to find new potential leads and for guiding the chemical modification of this compound to improve its binding affinity and selectivity, a process known as lead optimization. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. walisongo.ac.idbenthamscience.comnih.gov To develop a QSAR model for derivatives of this compound, a dataset of compounds with measured biological activities would be required.

Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include electronic (e.g., atomic charges), hydrophobic (e.g., LogP), and steric (e.g., molecular volume) parameters. Statistical methods, such as multiple linear regression, are then used to build an equation that correlates these descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. QSAR studies on other aminonaphthalene derivatives have successfully identified key structural features influencing their activity. walisongo.ac.id

Table 3: Example of Descriptors Used in QSAR Modeling (Note: This table lists descriptors that would be relevant for a QSAR study of this compound derivatives.)

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | Dipole Moment | Describes the polarity of the molecule. |

| Hydrophobic | LogP | Relates to the compound's partitioning between water and octanol, affecting bioavailability. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

| Topological | Wiener Index | Describes the branching of the molecular skeleton. |

Topological Analysis (e.g., Atom in Molecule (AIM) Theory) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding. wikipedia.org An AIM analysis of this compound would involve calculating the topology of its electron density, obtained from a high-quality quantum mechanical calculation.

This analysis identifies critical points in the electron density, which correspond to atomic nuclei (attractors), bond critical points (BCPs), ring critical points, and cage critical points. The properties of the electron density at the BCPs, such as its value (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the chemical bonds. For instance, the C-N, C-O, and C-C bonds within the naphthalene ring system could be characterized as covalent, and any potential intramolecular hydrogen bonding could be identified and quantified. This level of analysis offers deep insights into the electronic structure and stability of the molecule.

Theoretical Prediction of Optical Properties (e.g., Non-linear Optics)

The investigation of the non-linear optical (NLO) properties of organic molecules through computational methods is a pivotal area of materials science. Molecules like this compound are candidates for such studies due to their inherent structural characteristics. The presence of an electron-donating amino group (-NH2) and a methoxy group (-OCH3) attached to a π-conjugated naphthalene system suggests the potential for significant intramolecular charge transfer, a key factor for NLO activity. nih.gov

Theoretical predictions of NLO properties are typically performed using quantum chemical calculations, such as Density Functional Theory (DFT). analis.com.myresearchgate.net These methods can calculate various parameters that describe a molecule's response to an external electric field, such as that from a high-intensity laser. The key calculated properties include the dipole moment (μ), the linear polarizability (α), and, most importantly for NLO applications, the first hyperpolarizability (β). analis.com.mydtic.mil A large value for the first hyperpolarizability indicates a strong second-order NLO response. nih.gov

| Parameter | Symbol | Typical Units | Significance |

|---|---|---|---|

| Dipole Moment | μ | Debye | Measures the molecule's overall polarity and charge asymmetry. |

| Isotropic Polarizability | ⟨α⟩ | 10-24 esu | Describes the linear response of the electron cloud to an electric field. |

| Anisotropy of Polarizability | Δα | 10-24 esu | Indicates the directional dependence of the polarizability. |

| First Hyperpolarizability | βtot | 10-30 esu | Quantifies the second-order NLO response; a key indicator of potential for applications like frequency doubling. analis.com.my |

| HOMO-LUMO Energy Gap | ΔE | eV | Relates to molecular stability and electronic transitions; smaller gaps often correlate with larger β values. nih.gov |

In Silico Drug Design and ADME/Tox Predictions

In silico methods have become indispensable in the early stages of drug discovery, allowing for the computational screening and evaluation of potential drug candidates before their synthesis. researchgate.netnih.gov Naphthalene derivatives are frequently studied for their diverse biological activities, making this compound a subject of interest for such theoretical evaluations. nih.gov In silico analysis primarily involves two areas: molecular docking to predict binding affinity to biological targets and the prediction of pharmacokinetic properties through ADME/Tox profiling. researchgate.netunar.ac.id

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, such as an enzyme or receptor. nih.govacademie-sciences.fr For this compound, this would involve generating a 3D model of the compound and "docking" it into the active site of a known biological target. The output is typically a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction. A lower binding energy suggests a more stable and potentially more potent interaction. unar.ac.id

ADME/Tox prediction involves evaluating a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile using computational models. mdpi.comnih.gov These predictions are crucial for filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. nih.gov A key component of this analysis is assessing the "drug-likeness" of a compound, often guided by frameworks like Lipinski's Rule of Five. drugbank.comtaylorandfrancis.com This rule outlines physicochemical property ranges associated with good oral bioavailability in humans. nih.govresearchgate.net

For this compound, various ADME/Tox parameters can be calculated using specialized software. These predictions provide insights into its potential as a drug candidate. For example, predictions would cover its gastrointestinal absorption, ability to cross the blood-brain barrier, potential for metabolism by cytochrome P450 enzymes, and various toxicity risks such as mutagenicity or carcinogenicity. researchgate.netmdpi.com

| Property | Predicted Value/Classification | Significance in Drug Design |

|---|---|---|

| Lipinski's Rule of Five Compliance drugbank.comtaylorandfrancis.com | ||

| Molecular Weight | < 500 g/mol | Influences absorption and diffusion. |

| LogP (Lipophilicity) | < 5 | Affects solubility, permeability, and plasma protein binding. |

| H-bond Donors | < 5 | Impacts membrane permeability and target binding. |

| H-bond Acceptors | < 10 | Impacts membrane permeability and target binding. |

| Pharmacokinetic Predictions | ||

| Gastrointestinal (GI) Absorption | High/Low | Predicts the extent of absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Indicates potential for CNS activity or side effects. |

| CYP450 Substrate/Inhibitor | e.g., CYP2D6 inhibitor | Predicts potential for drug-drug interactions. |

| Toxicity Predictions | ||

| AMES Mutagenicity | Positive/Negative | Assesses the potential to cause DNA mutations. |

| Hepatotoxicity | High/Low Risk | Predicts the potential for drug-induced liver injury. |

Biological Activity and Pharmacological Potential of 1 Amino 3 Methoxynaphthalene Derivatives

Antimicrobial, Antifungal, and Antimycobacterial Research

The exploration of 1-amino-3-methoxynaphthalene derivatives has yielded promising candidates for combating infectious diseases caused by fungi and mycobacteria. These compounds have been synthesized and evaluated for their inhibitory effects against clinically relevant species.

N-acylhydrazone derivatives of 4-methoxynaphthalene have demonstrated notable antifungal properties against Paracoccidioides species, the causative agents of paracoccidioidomycosis (PCM). nih.govresearchgate.net One study identified a carbohydrazide (B1668358) derivative of 4-methoxynaphthalene as the most active against Paracoccidioides spp., with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 μg/mL. nih.gov Subsequent research led to the synthesis of N'-(2-hydroxybenzylidene)-4-methoxy-1-naphthohydrazide (AOS), which showed potent fungicidal effects with MIC values between 0.75 and 6.9 μM across different Paracoccidioides species. nih.gov Specifically, it was most effective against P. brasiliensis isolates Pb18 and Pb03 with a MIC of 0.75 μM. nih.gov Another investigation found that certain 4-methoxynaphthalene-N-acylhydrazones were the most potent against the Pb18 strain of P. brasiliensis, with two compounds showing MICs of ≤1 μg/mL. researchgate.net These compounds also exhibited a synergistic effect when combined with Amphotericin B. researchgate.netmdpi.com

| Compound/Derivative | Target Species | MIC Value | Reference |

|---|---|---|---|

| Carbohydrazide derivative | Paracoccidioides spp. | 8 - 32 µg/mL | nih.gov |

| N'-(2-hydroxybenzylidene)-4-methoxy-1-naphthohydrazide (AOS) | Paracoccidioides spp. | 0.75 - 6.9 µM | nih.gov |

| AOS | P. brasiliensis (Pb18, Pb03) | 0.75 µM | nih.gov |

| 4-methoxynaphthalene-N-acylhydrazones (compounds 4a, 4b, 4k) | P. brasiliensis (Pb18) | ≤1 µg/mL | researchgate.net |

The therapeutic potential of these derivatives extends to antimycobacterial applications. A series of 17 new 4-methoxynaphthalene-N-acylhydrazones were synthesized and tested against Mycobacterium tuberculosis. researchgate.net Among these, compounds 4c and 4k emerged as promising candidates. researchgate.net Compound 4c displayed a MIC value within the same range as the first-line anti-tuberculosis drug ethambutol (B1671381) (1–5 μg/mL). researchgate.net Furthermore, compound 4k demonstrated a synergistic effect with ethambutol, suggesting its potential to be used in combination therapy. researchgate.net This synergistic activity could potentially lower the required dosage of ethambutol, thereby reducing its associated side effects. researchgate.net The dual activity of compound 4k against both P. brasiliensis and M. tuberculosis makes it a noteworthy candidate for treating co-infections of PCM and tuberculosis. researchgate.netmdpi.com Other research has focused on different scaffolds, such as 3,5-dinitrophenyl 1,2,4-triazoles, which have shown excellent activity against M. tuberculosis H37Rv and multidrug-resistant strains, with MIC values as low as 0.03 μM. acs.org

Research into the mechanisms of action has revealed that these compounds can disrupt essential fungal metabolic pathways. The antifungal N'-(2-hydroxybenzylidene)-4-methoxy-1-naphthohydrazide (AOS) was developed as an inhibitor of the enzyme homoserine dehydrogenase, which is crucial for amino acid biosynthesis in fungi. nih.gov Exposure of P. brasiliensis to AOS resulted in the differential regulation of proteins involved in key metabolic processes, including glycolysis, the TCA cycle, and amino acid metabolism. nih.gov In addition to enzyme inhibition, AOS was found to inhibit protein synthesis and stimulate the production of reactive oxygen species (ROS) in the fungus. nih.gov The generation of ROS can induce oxidative stress, leading to cellular damage and contributing to the compound's fungicidal effect. nih.govnih.gov In the context of antimycobacterial action, other heterocyclic derivatives have been found to inhibit decaprenylphosphoryl-β-d-ribofuranose 2′-oxidase (DprE1), an essential enzyme for the biosynthesis of the mycobacterial cell wall. acs.org

Anticancer Research

Naphthalene-based compounds, including derivatives of this compound, have been identified as a promising class of anticancer agents. Their cytotoxic effects have been demonstrated across a variety of human cancer cell lines, and the mechanisms underlying their antiproliferative activity are being actively investigated.

Derivatives featuring the naphthalene (B1677914) core structure have shown significant cytotoxic activity against multiple cancer cell lines. A series of N2-acryloylbenzohydrazides demonstrated cytotoxicity against human colon cancer cells (HCT-116) and breast cancer cells (MCF-7 and MDA-MB-231). researchgate.net Similarly, novel thiazole-naphthalene derivatives exhibited moderate to potent antiproliferative activity against MCF-7 and A549 (lung cancer) cell lines, with compound 5b being the most active, showing IC50 values of 0.48 μM and 0.97 μM, respectively. nih.gov Other research on 3-aroylindole derivatives, which can be considered structurally related, showed excellent inhibitory activity against HT29 (colon cancer) and H460 (large cell lung cancer) cells, with IC50 values as low as 0.01 μM and 0.04 μM, respectively. mdpi.com Hybrid compounds combining benzo[b]furan and triazole moieties also displayed antiproliferative activities against HCT-116 and HepG2 (liver cancer) cell lines. mdpi.com

| Compound Class/Derivative | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Thiazole-naphthalene (Compound 5b) | MCF-7 | Breast | 0.48 ± 0.03 | nih.gov |

| Thiazole-naphthalene (Compound 5b) | A549 | Lung | 0.97 ± 0.13 | nih.gov |

| 3-Aroylindole (Compound 16e) | HT29 | Colon | 0.01 ± 0.002 | mdpi.com |

| 3-Aroylindole (Compound 16e) | H460 | Lung | 0.04 ± 0.006 | mdpi.com |

| N2-Acryloylbenzohydrazides | HCT-116 | Colon | Active at 10 µM & 100 µM | researchgate.net |

| N2-Acryloylbenzohydrazides | MCF-7 | Breast | Active at 10 µM & 100 µM | researchgate.net |

| N2-Acryloylbenzohydrazides | MDA-MB-231 | Breast | Active at 10 µM & 100 µM | researchgate.net |

| Benzo[b]furan-triazole hybrids | HCT-116, HepG2 | Colon, Liver | Activity reported | mdpi.com |

A primary mechanism by which many naphthalene derivatives exert their anticancer effects is through the disruption of microtubule dynamics. nih.gov Microtubules are essential for cell division, and their inhibition is a validated strategy in cancer therapy. nih.gov Several naphthalene derivatives have been reported as potent inhibitors of tubulin polymerization. nih.gov For instance, the thiazole-naphthalene derivative 5b was found to significantly inhibit tubulin polymerization with an IC50 value of 3.3 µM, which is more potent than the standard agent colchicine (B1669291) in the same assay. nih.gov Molecular modeling studies suggest that this compound binds to the colchicine-binding site on tubulin. nih.gov

The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to a halt in the cell cycle, typically at the G2/M phase. nih.govmdpi.com This cell cycle arrest prevents cancer cells from dividing and proliferating. nih.gov Following arrest, these compounds can trigger programmed cell death, or apoptosis. nih.govmdpi.comoncotarget.com Mechanistic studies have confirmed that active naphthalene derivatives induce apoptosis in cancer cells, often measured by the activation of key executioner proteins like caspase-3. mdpi.comamazonaws.comfrontiersin.org This cascade of events—tubulin inhibition, G2/M arrest, and apoptosis induction—represents a key pathway for the antiproliferative action of this class of compounds. nih.govmdpi.com

Targeting Specific Enzymes or Pathways

There is no available research indicating that this compound or its derivatives target AKR1C3, PI3K, Topoisomerase II, or Thymidylate Synthase.

AKR1C3: Research into inhibitors of the aldo-keto reductase 1C3 (AKR1C3) has focused on other naphthalene-based structures. For instance, derivatives of 6-methoxynaphthalene, such as naproxen (B1676952) and its analogues, have been identified and studied as potent and selective AKR1C3 inhibitors. derpharmachemica.comresearchgate.netnih.gov These studies aim to develop treatments for conditions like castrate-resistant prostate cancer, where AKR1C3 is implicated in androgen biosynthesis. nih.gov

PI3K and Topoisomerase II: Studies on other naphthalene derivatives, such as certain 1,4-naphthoquinones, have shown inhibitory activity against PI3K and topoisomerase II. vulcanchem.comscielo.brscielo.br However, these findings are not associated with this compound.

Thymidylate Synthase: The scientific literature on thymidylate synthase inhibitors does not mention this compound. researchgate.netwikipedia.orgnih.gov

Enzymatic Biotransformation and Biocatalysis Studies

No studies were found describing the enzymatic biotransformation or biocatalysis of this compound. The existing body of research in this area focuses almost exclusively on 1-methoxynaphthalene (B125815) .

Substrate Specificity for Cytochrome c Peroxidase (CcP): 1-methoxynaphthalene is used as a substrate to investigate the peroxygenase activity of cytochrome c peroxidase (CcP) and its mutants. medchemexpress.comnih.govnih.govd-nb.info

Hydroxylation by Peroxygenases: The hydroxylation of 1-methoxynaphthalene is a model reaction used to study the activity of various peroxygenases, including cytochrome P450 peroxygenases. plos.orgnih.gov This reaction is often monitored by the formation of a colored product known as Russig's blue. nih.gov

Bioconversion for Antioxidant Synthesis: Combinational bioconversion processes using dioxygenases and prenyltransferases have been developed to produce novel antioxidative prenyl naphthalen-ols. However, the starting substrate used in these studies is 1-methoxynaphthalene , not this compound. medchemexpress.comresearchgate.netresearchgate.net

Role of Cytochrome P450s in Metabolism: While Cytochrome P450 enzymes are critical for the metabolism of a vast array of compounds, no specific data on their role in the metabolism of this compound was found. uniprot.orguniprot.orgresearchgate.net

Fluorescent Probe Applications in Biological Systems

There is no evidence in the reviewed literature of this compound being used as a fluorescent probe in biological systems. Research in this field describes other naphthalene-based structures, such as 4-amino-1,8-naphthalimides and derivatives of 6-methoxynaphthalene, for these applications. vulcanchem.comnih.gov

Development of Probes for Biothiol Detection (Glutathione, Cysteine, Homocysteine)

Derivatives of the naphthalene scaffold have been instrumental in the development of fluorescent chemosensors for the detection of biologically important thiols (biothiols) such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy). nih.gov These biothiols are critical in various physiological processes, and their abnormal levels are linked to numerous diseases. nih.govresearchgate.net Fluorescent probes offer a sensitive and non-invasive method for their detection in biological systems. researchgate.net

Researchers have synthesized and investigated naphthalene dialdehyde (B1249045) compounds for their ability to selectively detect these molecules. nih.gov A notable example is the derivative 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA), which has demonstrated potential as a selective probe. nih.govresearchgate.net The sensing mechanism involves a reaction between the aldehyde groups on the naphthalene probe and the thiol and amino groups of the biothiols. nih.gov For instance, with Cys and Hcy, the amino group first reacts to form an imine, followed by a nucleophilic attack from the thiol group to create a stable five or six-membered ring. nih.gov

A study investigating various naphthalene-based probes found that while several derivatives could react with Cys and Hcy, certain probes showed marked selectivity for GSH. nih.gov The addition of GSH to solutions containing these probes led to significant changes in their fluorescence and UV-Vis absorption spectra, indicating a sensing event. nih.govresearchgate.net

Table 1: Naphthalene-Based Probes for Biothiol Detection

| Probe Name | Abbreviation | Target Biothiol(s) | Key Feature | Reference |

| 6-methoxynaphthalene-2,3-dicarbaldehyde | MNDA | GSH | Suitable for two-photon microscopy (TPM) detection of glutathione. | nih.gov, researchgate.net |

| naphthalene-2,3-dicarboxaldehyde | NDA | GSH, Cys, Hcy | Used for cellular imaging and showed potential in sepsis diagnosis. | nih.gov, researchgate.net |

| 6-fluoronaphthalene-2,3-dicarbaldehyde | FNDA | GSH, Cys, Hcy | Demonstrated clinical significance for the diagnosis and prediction of mortality in sepsis patients. | nih.gov, researchgate.net |

Cellular Imaging and Diagnostic Applications (e.g., Sepsis Prediction)

The ability of naphthalene-based probes to detect biothiols extends to practical applications in cellular imaging and diagnostics. nih.gov Sepsis, a life-threatening condition caused by a dysregulated host response to infection, is associated with severe oxidative stress and, consequently, abnormal biothiol levels. nih.govresearchgate.net Therefore, probes capable of monitoring these levels have significant diagnostic potential.

Studies have successfully demonstrated that naphthalene-based fluorescent probes can be used to detect GSH within living cells. nih.govresearchgate.net More significantly, specific probes have shown clinical relevance in the context of sepsis. Research involving patients with sepsis revealed that probes like naphthalene-2,3-dicarboxaldehyde (NDA) and 6-fluoronaphthalene-2,3-dicarbaldehyde (FNDA) could be used for diagnosis and to predict mortality. nih.govresearchgate.net These findings highlight a promising avenue for developing new diagnostic tools based on naphthalene derivatives for critical care medicine. researchgate.net The application of these probes in cellular environments allows for the visualization of biothiol distribution and concentration, providing insights into cellular health and disease states. nih.gov

Two-Photon Microscopy (TPM) Imaging Studies

Two-photon microscopy (TPM) is an advanced imaging technique that offers advantages for live-cell and deep-tissue imaging, including reduced phototoxicity and increased penetration depth compared to conventional fluorescence microscopy. nih.govmicroscopyu.com The development of fluorescent probes compatible with TPM is a key area of research.

A derivative based on the methoxynaphthalene structure has been identified as a capable two-photon probe. nih.gov Specifically, 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA) was successfully used to detect GSH in living cells via two-photon microscopy. nih.govresearchgate.net The study utilized a TPM system with an excitation wavelength of 900 nm to visualize the fluorescence resulting from the probe's interaction with intracellular GSH. nih.govresearchgate.net This capability is significant as it allows for high-resolution, three-dimensional imaging of biothiol levels in complex biological samples, opening up possibilities for detailed studies of the cellular redox environment in real-time. acs.orgthermofisher.com

Other Biological and Pharmaceutical Explorations

Anti-inflammatory and Analgesic Properties of Derivatives

The naphthalene core is a structural motif found in various biologically active compounds, and its derivatives have been explored for their therapeutic potential, including anti-inflammatory and analgesic effects. researchgate.net Research into novel naphthalene derivatives has yielded compounds with significant activity in preclinical models.

In one study, a series of α- and β-naphthalene derivatives incorporating azetidinyl and thiazolidinyl moieties were synthesized and evaluated for anti-inflammatory and analgesic activities. researchgate.net Two compounds from this series, identified as compound 12 (an α-naphthalene derivative) and compound 28 (a β-naphthalene derivative), demonstrated potent anti-inflammatory activity, comparable to the standard drugs phenylbutazone (B1037) and naproxen. researchgate.net These compounds also exhibited notable analgesic effects. researchgate.net The development of such derivatives is driven by the search for new anti-inflammatory agents with potentially higher efficacy and fewer side effects than existing non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netekb.eg

Table 2: Anti-inflammatory Activity of Selected Naphthalene Derivatives

| Compound Class/Name | Key Structural Feature | Activity Noted | Reference |

| α-((substituted)aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene (Compound 12) | α-naphthalene with thiazolidinone | Potent anti-inflammatory and analgesic activity. | researchgate.net |

| β-(substituted aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene (Compound 28) | β-naphthalene with thiazolidinone | Potent anti-inflammatory and analgesic activity. | researchgate.net |

| Naproxen Amino Acid Derivatives | Methoxynaphthalene core | Some derivatives showed higher anti-inflammatory potency than naproxen itself. | scienceopen.com |

Potential as Intermediates in Drug Synthesis (e.g., Agomelatine)

Methoxynaphthalene derivatives are valuable intermediates in the synthesis of complex pharmaceutical compounds. A prominent example is their role in the production of agomelatine (B1665654), an antidepressant drug that acts as a melatonergic agonist and a serotonin (B10506) receptor antagonist. lookchem.com

The synthesis of agomelatine often starts from a methoxynaphthalene precursor, such as 7-methoxy-1-naphthol or 7-methoxynaphthalen-2-ol. lookchem.comresearchgate.net Various synthetic routes have been developed to convert these starting materials into the final drug molecule efficiently and on a large scale. researchgate.netgoogle.com For example, one process involves the Friedel-Crafts acylation of a 2-naphthyl acetate (B1210297) derivative, followed by several steps including reduction and nucleophilic displacement to build the final structure of agomelatine. researchgate.net The structural similarity of this compound to key intermediates used in these syntheses suggests its potential utility as a precursor or building block in the development of agomelatine and other related pharmaceutical agents.

Environmental Fate and Ecotoxicological Research of 1 Amino 3 Methoxynaphthalene and Analogues

Environmental Transformation Pathways

The transformation and degradation of 1-amino-3-methoxynaphthalene in the environment are governed by both abiotic and biotic processes. These pathways determine the compound's persistence, the nature of its byproducts, and its ultimate environmental impact.

Water disinfection processes, particularly chlorination, are a critical barrier against waterborne pathogens but can also lead to the formation of disinfection byproducts (DBPs) through reactions with organic matter present in the water. Aromatic amines are known to react with chlorine.

The reactivity of amine-containing compounds with free chlorine (hypochlorous acid, HOCl) is a well-characterized process. acs.org The unprotonated amine is the reactive species, and the reaction leads to the formation of N-chloro amines. acs.org These chlorinated amines can be unstable and may decompose over time. acs.org For pharmaceuticals containing aromatic amine groups, this initial reaction with HOCl can be very rapid. acs.org

In the context of compounds similar to this compound, studies on other methoxylated aromatic compounds provide relevant insights. For instance, the reaction of 1-methoxynaphthalene (B125815) with chlorine has been investigated. acs.org Furthermore, research on N-chloro-2'-methylamino-3-methoxyphenylethane demonstrated that at low pH, electrophilic chlorination of the aromatic ring occurs rapidly. cdnsciencepub.com Under acidic conditions, N-chloropiperidine reacting with 2-methoxynaphthalene (B124790) resulted in a high yield of 1-chloro-2-methoxynaphthalene. cdnsciencepub.com This suggests that under acidic chlorination conditions, this compound would likely undergo chlorination on the aromatic ring in addition to reactions at the amino group.

The rate of transformation is heavily influenced by other substituents on the aromatic ring. acs.org The methoxy (B1213986) group (-OCH₃) and the amino group (-NH₂) on the naphthalene (B1677914) ring of this compound are both activating groups, which would likely enhance its reactivity towards chlorine compared to unsubstituted naphthalene.

Microbial degradation is a key process in the removal of organic pollutants from the environment. Bacteria and fungi have evolved diverse enzymatic pathways to break down complex aromatic compounds, often using them as a source of carbon and energy. nih.govresearchgate.net

The bacterial degradation of aromatic amines can be initiated through several mechanisms, including dioxygenation (ring cleavage), deamination (removal of the amine group), and hydroxylation (addition of a hydroxyl group). nih.gov Many bacterial strains capable of degrading aromatic amines have been isolated, and their catabolic pathways generally involve the formation of catechols, which are then further degraded. nih.gov Fungi, such as Aspergillus and Trichoderma species, are also known to detoxify aromatic amines, often through N-acetylation. longdom.org

While specific studies on the microbial biotransformation of this compound are limited, research on analogous compounds provides strong evidence for its likely degradation pathways. Studies on the biotransformation of 1-methoxynaphthalene using Streptomyces lividans cells that express a bacterial phenanthrene (B1679779) dioxygenase gene showed that the compound was converted to 8-methoxy-1,2-dihydro-1,2-naphthalenediol and 8-methoxy-2-naphthol. oup.comfrontiersin.orgnih.gov This indicates that dioxygenase enzymes can hydroxylate the naphthalene ring system even with a methoxy substituent present.

Given these findings, the biotransformation of this compound by microbial systems is expected to proceed via initial enzymatic attacks, such as hydroxylation of the naphthalene ring by monooxygenase or dioxygenase enzymes, or modification of the amino group. These initial steps would lead to the formation of intermediates that can enter central metabolic pathways.

| Microorganism/Enzyme System | Analogue Compound | Transformation Products | Key Pathway |

| Streptomyces lividans expressing phenanthrene dioxygenase (phdABCD) | 1-Methoxynaphthalene | 8-methoxy-1,2-dihydro-1,2-naphthalenediol, 8-methoxy-2-naphthol | Dioxygenation/Hydroxylation oup.comfrontiersin.orgnih.gov |

| Various Bacteria | Monocyclic Aromatic Amines | Catechols, Ammonia (B1221849) | Dioxygenation, Deamination, Hydroxylation nih.gov |

| Aspergillus and Cladosporium sp. | 3,4-dichloroaniline | N-acetylated derivative | N-acetylation longdom.org |

Aquatic and Terrestrial Ecotoxicity Studies

The potential for adverse effects on organisms is a cornerstone of environmental risk assessment. Ecotoxicity studies evaluate the impact of chemicals on various species in aquatic and terrestrial ecosystems.

For example, 1-naphthylamine (B1663977) (1-aminonaphthalene), which shares the core aminonaphthalene structure, is classified as toxic to aquatic life with long-lasting effects. cdhfinechemical.com Similarly, N,N-dimethyl-p-toluidine, another aromatic amine, is also recognized as being harmful to aquatic life with long-lasting effects. spectrumchemical.compentachemicals.eucdhfinechemical.com Predictive models, such as the Ecological Structure Activity Relationships (ECOSAR), have been used to estimate the aquatic toxicity of compounds like 1-aminonaphthalene. nih.gov

The table below summarizes the aquatic toxicity of compounds analogous to this compound. These values suggest that this compound may also exhibit toxicity to aquatic organisms.

| Analogue Compound | Organism | Endpoint | Toxicity Value | Classification |

| N,N-Dimethyl-p-toluidine | Fathead minnow (Pimephales promelas) | 96-hour LC50 | 42 - 50.5 mg/L spectrumchemical.com | Harmful to aquatic life with long lasting effects spectrumchemical.comjunsei.co.jppentachemicals.eucdhfinechemical.com |

| 1-Naphthylamine | Not specified | Not specified | Not specified | Toxic to aquatic life with long lasting effects cdhfinechemical.com |

| 2-Methoxynaphthalene | Not specified | Not specified | Not specified | Toxic to aquatic life with long lasting effects lgcstandards.comscbt.com |

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a sample population.

When released into the environment, chemicals can partition into different environmental compartments, including soil and sediment. Aromatic amines can exhibit high perviousness in soil, allowing them to potentially leach into groundwater and enter the broader water cycle. longdom.org The compound N,N-dimethyl-p-toluidine is known to travel through soil. iarc.fr

Once in the soil and sediment, this compound would be subject to the same microbial degradation processes observed in aquatic systems. Both bacteria and fungi in the soil matrix can contribute to its biotransformation. nih.govlongdom.org The persistence of the compound will depend on a variety of factors, including soil type, organic matter content, pH, temperature, and the composition of the native microbial communities. Adsorption to soil organic carbon and clay particles can reduce the bioavailability of the compound for microbial uptake and degradation, potentially increasing its persistence.

Advanced Analytical Techniques for Environmental Monitoring

The detection and quantification of trace levels of emerging contaminants like this compound in complex environmental matrices such as water, soil, and sediment require sophisticated analytical methods. acs.orgepa.gov The development of these techniques is crucial for monitoring the extent of contamination and assessing the effectiveness of remediation efforts.

Several advanced analytical techniques are suitable for the analysis of aromatic amines and their transformation products. High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, is a widely used method. iarc.frresearchgate.net For volatile compounds, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a mass spectrometer is effective. iarc.fr

To achieve the low detection limits required for environmental monitoring (often in the ng/L to µg/L range), a pre-concentration step is typically necessary. acs.orgepa.gov Techniques such as Solid-Phase Extraction (SPE) and Magnetic Solid-Phase Extraction (MSPE) are used to isolate and concentrate the target analytes from large volumes of water, removing interfering matrix components. researchgate.net For instance, a method involving MSPE with Fe@MgAl-layered double hydroxide (B78521) nanoparticles as the adsorbent followed by HPLC-UV has been successfully developed for the analysis of naphthols in environmental water samples. researchgate.net The use of tandem mass spectrometry (LC-MS/MS or GC-MS/MS) provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of contaminants and their degradation products. acs.org

| Analytical Technique | Detector | Application/Analytes | Key Features |

| High-Performance Liquid Chromatography (HPLC) | UV, MS, MS/MS | Aromatic amines, Naphthols, Pharmaceuticals | Suitable for non-volatile and thermally labile compounds; high sensitivity with MS/MS iarc.fracs.orgresearchgate.net |

| Gas Chromatography (GC) | FID, MS, MS/MS | Aromatic amines | Suitable for volatile and thermally stable compounds iarc.fr |

| Magnetic Solid-Phase Extraction (MSPE) | - | Naphthols from water | Efficient pre-concentration and sample clean-up researchgate.net |

| Solid-Phase Extraction (SPE) | - | General organic pollutants | Widely used for sample pre-concentration from aqueous matrices researchgate.net |

Chromatographic Methods for Detection and Quantification in Complex Matrices

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds in complex mixtures. nih.gov For aminonaphthalene derivatives, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are extensively utilized.

High-performance liquid chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally sensitive compounds like this compound. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. scispace.com Detection is often achieved using ultraviolet-visible (UV-Vis) or fluorescence detectors, as the naphthalene ring is chromophoric and fluorophoric. scispace.comlcms.cz For enhanced sensitivity and selectivity, especially in complex environmental samples, HPLC is often coupled with mass spectrometry (LC-MS/MS). This combination allows for the precise identification and quantification of analytes based on their mass-to-charge ratio, even at trace concentrations. academicjournals.org

Gas chromatography (GC), another powerful separation technique, is suitable for volatile and thermally stable compounds. omicsonline.org Due to the polar nature of the amino group in this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. sigmaaldrich.com Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which react with the active hydrogen on the amino group. sigmaaldrich.comresearchgate.net Following derivatization, the sample is introduced into the GC system, where it is separated and can be detected by a flame ionization detector (FID) or, more commonly, a mass spectrometer (GC-MS). sigmaaldrich.comresearchgate.net GC-MS provides detailed structural information, aiding in the unambiguous identification of the compound. sigmaaldrich.comnih.gov

Sample preparation is a critical step before chromatographic analysis to remove interferences and concentrate the analyte. For aqueous samples, solid-phase extraction (SPE) with cartridges like C18 is a common method. For solid matrices such as soil or sediment, Soxhlet extraction using a suitable organic solvent like dichloromethane (B109758) is often employed.

Below is an interactive data table summarizing common chromatographic methods for the analysis of naphthalene derivatives.

| Technique | Principle | Detector | Sample Preparation | Derivatization | Key Advantages |

| HPLC | Separation based on polarity | UV-Vis, Fluorescence, MS | SPE, LLE | Often not required | Suitable for non-volatile and thermally labile compounds |

| GC | Separation based on boiling point and polarity | FID, MS | Soxhlet extraction, SPE | Required for polar analytes | High resolution and sensitivity for volatile compounds |

Amino Acid Analysis in Biological and Environmental Samples

The interaction of foreign compounds with biological systems can lead to the formation of conjugates with endogenous molecules, such as amino acids. The analysis of these amino acid conjugates is important for understanding the metabolic fate of xenobiotics like this compound.

The initial step in amino acid analysis from biological or environmental samples often involves hydrolysis to break down proteins and release individual amino acids. diva-portal.org This can be achieved through acid or alkaline treatment. diva-portal.org Following hydrolysis, the amino acids are typically separated and quantified.